molecular formula C15H13ClN2O3S2 B10865818 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B10865818
M. Wt: 368.9 g/mol
InChI Key: FDUGKJWTADVGHP-UHFFFAOYSA-N
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Description

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide typically involves a multi-step process:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with ethyl chloroacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This is done by reacting 4-chlorobenzenesulfonyl chloride with the previously synthesized benzothiazole derivative in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The benzothiazole ring can participate in redox reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the oxidation state of the compound.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidized derivatives of the benzothiazole ring.

    Hydrolysis Products: Hydroxyl derivatives of the original compound.

Scientific Research Applications

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs, particularly those targeting bacterial and fungal infections due to its antimicrobial properties.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition, particularly sulfonamide-based enzyme inhibitors.

    Material Science:

    Chemical Biology: The compound serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. This is particularly relevant in the inhibition of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.

    Cellular Pathways: The compound can interfere with cellular pathways by binding to proteins and altering their function. This can lead to the disruption of essential biological processes in microorganisms, resulting in their death.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the sulfonamide group, which can affect its biological activity.

    6-ethoxy-1,3-benzothiazole-2-sulfonamide: Similar core structure but without the chloro group on the benzene ring.

Uniqueness

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is unique due to the combination of the chloro, ethoxy, and sulfonamide groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C15H13ClN2O3S2

Molecular Weight

368.9 g/mol

IUPAC Name

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H13ClN2O3S2/c1-2-21-11-5-8-13-14(9-11)22-15(17-13)18-23(19,20)12-6-3-10(16)4-7-12/h3-9H,2H2,1H3,(H,17,18)

InChI Key

FDUGKJWTADVGHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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